5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one

Lipophilicity LogP Membrane Permeability

Medicinal chemists developing nootropic candidates require regioisomerically pure 5-aminomethyl-pyrrolidin-2-one fragments with defined halogen patterns for reproducible SAR. This compound delivers: • Unique 2,4-dichlorobenzyl motif (logP 2.05, Fsp³ 0.42) enabling halogen bonding studies inaccessible with 3,4-dichloro or unsubstituted analogs. • Critical reference standard for HPLC/LC-MS method development to distinguish regioisomeric impurities (e.g., 3-amino analogs). • Fragment-sized scaffold (MW 273.16) compliant with Rule-of-3 for FBDD screening campaigns. Supplied at 98% purity with full analytical characterization.

Molecular Formula C12H14Cl2N2O
Molecular Weight 273.15 g/mol
Cat. No. B13630487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one
Molecular FormulaC12H14Cl2N2O
Molecular Weight273.15 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1CNCC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C12H14Cl2N2O/c13-9-2-1-8(11(14)5-9)6-15-7-10-3-4-12(17)16-10/h1-2,5,10,15H,3-4,6-7H2,(H,16,17)
InChIKeyKKWWDIDHOJDLKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one Product Overview


5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one is a synthetic, low molecular weight (273.16 g/mol) compound belonging to the class of 1-benzyl-5-aminomethyl-pyrrolidin-2-ones [1]. It features a pyrrolidine ring core with a 5-aminomethyl linker connecting to a 2,4-dichlorobenzyl substituent. Its molecular formula is C12H14Cl2N2O, and it is characterized by a predicted logP of 2.05 and moderate sp3 character (Fsp3 0.42), suggesting balanced lipophilicity for membrane permeability . This compound is commercially available at 98% purity from multiple chemical vendors, primarily for research use .

Building Block
1-Benzyl-5-aminomethyl-pyrrolidin-2-one scaffold for SAR exploration
Substitution Pattern
2,4-Dichlorobenzyl motif enables halogen bonding and electrostatic probe studies
Purity & Supply
Commercial high-purity grade; suitable for lead-like fragment screening

5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one Specificity


The simple substitution of a 2,4-dichlorobenzyl group for other benzyl substituents in 5-aminomethyl-pyrrolidin-2-ones profoundly alters physicochemical properties critical for biological target engagement. The 2,4-dichloro pattern on the phenyl ring specifically increases lipophilicity (logP 2.05) compared to the unsubstituted benzyl analog (1-benzyl-5-aminomethyl-pyrrolidin-2-one), while the ortho/para substitution pattern creates a unique electrostatic profile distinct from the 3,4-dichloro analog, which was a focus of nootropic activity patents [1]. Furthermore, the 5-aminomethyl substitution on the pyrrolidinone ring provides a chiral center, where the racemate exhibits different hydrogen bonding, solubility, and metabolic stability compared to regioisomers with substitution at the 3- or 4-position, or those with hydroxyl groups like the 5-(((5-chloro-2-hydroxybenzyl)amino)methyl) analog (logP 0.07, HBD 3) . These differences make direct functional interchange impossible without compromising assay reproducibility or pharmacokinetic profile.

Substitution pattern mismatch
2,4-Dichloro versus 3,4-dichloro isomer alters electrostatic potential and target binding; not interchangeable in SAR.
Regioisomer sensitivity
5-Aminomethyl vs 3-amino substitution changes pharmacophore geometry; may invalidate nootropic receptor models.
Lipophilicity & H-bond shift
Hydroxylated analog exhibits lower lipophilicity and extra H-bond donor, altering permeability and efflux profile; functional exchange unsupported.

Differentiation Evidence for 5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one


Lipophilicity-Driven Permeability vs Hydroxylated Analog

The target compound demonstrates a computed logP of 2.05, which is 30-fold higher (i.e., 1.98 log units more lipophilic) than the most comparable commercially available analog, 5-(((5-chloro-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one, which has a logP of 0.07 . This magnitude of difference is known to translate to significantly enhanced passive membrane permeability according to Lipinski's and other drug-likeness models, making the target compound a more suitable scaffold for programs targeting intracellular targets or requiring blood-brain barrier penetration [1]. Conversely, the comparator's lower logP favors aqueous solubility.

LogP Comparison
Data to verify
Target logP 2.05
Comparator logP 0.07
~30× difference
Reported higher lipophilicity; may support intracellular permeability screening.
In silico predicted values; validate experimentally.
Lipophilicity LogP Membrane Permeability Medicinal Chemistry

Hydrogen Bond Donor Count vs Hydroxy-Substituted Analog

The target compound contains 2 hydrogen bond donors (HBD), conforming to the optimal drug-likeness recommendation (HBD ≤ 3). It has one fewer HBD than the comparator 5-(((5-chloro-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one, which carries an additional phenolic hydroxyl group for a total of 3 HBDs . A lower HBD count is generally associated with improved passive membrane permeability and lower efflux liability, providing an advantage for programs seeking to minimize P-glycoprotein-mediated efflux or improve oral bioavailability [1].

HBD Count
Data to verify
HBD = 2
Lower HBD vs hydroxylated analog; may reduce efflux liability in CNS models.
Structural analysis; confirm in transport assays.
Hydrogen Bonding Permeability Drug Likeness Fragment-Based Drug Discovery

Regioisomer Differentiation: 5-Aminomethyl vs 3-Amino

The target compound utilizes an aminomethyl group at the 5-position of the pyrrolidinone ring, which creates a chiral center and positions the basic amine functionality via a flexible methylene linker. This architecture is a key structural feature in patented nootropic and antihypoxic agents, distinguishing it from analogs like (S)-3-amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one, which lack the flexible linker and place the amine directly on the ring, altering the spatial orientation of the key pharmacophore [1]. This flexibility and positioning are critical for target binding in this classical pharmacophore class.

Regioisomer Identity
Class-level inference
5-Aminomethyl linker vs direct 3-amino
Spatial flexibility is critical for pharmacophore mapping; substitution alters binding.
Based on patent SAR; regioisomer selection requires care.
Regioisomerism Chiral Pyrrolidinones Structure-Activity Relationship Target Engagement

2,4-Dichloro vs 3,4-Dichloro Substitution Pattern

The target compound's 2,4-dichlorobenzyl group creates a distinctive electrostatic potential surface compared to the 3,4-dichlorobenzyl analog, which is explicitly exemplified in the foundational patent for this compound class (U.S. 5,149,808) [1]. The ortho-chlorine in the 2,4-isomer can engage in unique intramolecular interactions and alter the pKa of the adjacent amine, potentially affecting both binding affinity and metabolic stability differently than the 3,4-isomer. The 3,4-isomer itself is active as a nootropic/antihypoxic agent, forming a key comparator baseline for novel SAR exploration [1].

Chlorine Pattern
Class-level inference
2,4-Dichlorobenzyl
Ortho/para substitution profile influences binding kinetics and amine basicity.
Distinct from 3,4-dichloro; validate in target assays.
Structure-Activity Relationship Patent Composition Electrostatic Potential Halogen Bonding

Application Scenarios for 5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one


CNS-Penetrant Nootropic Lead Optimization

Based on its structural classification within U.S. Patent 5,149,808 [1], 5-(((2,4-dichlorobenzyl)amino)methyl)pyrrolidin-2-one is a prime candidate for medicinal chemistry programs aimed at developing novel nootropic or neuroprotective agents. Its predicted logP of 2.05 aligns with the desired range for blood-brain barrier penetration, a critical requirement for this therapeutic class . The compound's unique 2,4-dichloro substitution pattern on the benzyl group provides a differentiated vector for probing halogen bonding interactions with target proteins, which is not possible with the more common 3,4-dichloro or unsubstituted benzyl analogs described in the reference patent [1].

Scaffold for Halogen-Bonding SAR

The presence of two chlorine atoms in the ortho and para positions of the benzyl ring creates a unique electrostatic environment suitable for structure-activity relationship (SAR) investigations of halogen bonding [1]. The specific arrangement of chlorine atoms makes it a valuable tool compound for crystallography or computational chemistry studies focused on drug-receptor interactions. The compound's moderate Fsp3 (0.42) and low hydrogen bond donor count (2) support its use as a rigid, lead-like fragment for further optimization, ensuring that binding interactions are driven by the specific halogen pattern rather than non-specific effects .

Reference Standard for Regioisomeric Purity

Due to the chiral nature of the 5-aminomethyl-substituted pyrrolidin-2-one ring and the potential for regioisomeric impurities (e.g., 3-amino or 4-amino analogs), this compound serves as a critical reference standard for analytical method development [1]. Its specific retention time, mass spectral fragmentation pattern, and NMR signature are essential for distinguishing it from closely related regioisomers like (S)-3-amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one . Quality control laboratories procuring this compound can establish robust HPLC or LC-MS methods to ensure the purity of research batches.

Fragment-Based Drug Discovery Library Component

With a molecular weight of 273.16 g/mol, this compound fits the typical 'fragment' size (MW < 300) used in FBDD campaigns . Its predicted logP (2.05) and favorable H-bond donor/acceptor profile make it a high-quality, non-promiscuous fragment hit [2]. It can be procured and screened against protein targets via biophysical methods (SPR, NMR, or X-ray crystallography) to identify novel chemical starting points, with the 2,4-dichlorobenzyl motif providing a potential initial binding anchor for hit-to-lead development.

Application
Selection Property
Validation Focus
CNS penetration model studies
Balanced lipophilicity & HBD count
BBB permeability assay validation
Halogen-bonding SAR
2,4-Dichloro electrostatic profile
Crystallographic binding analysis
Regioisomeric purity reference
Chiral 5-aminomethyl identity
HPLC/LC-MS method development
Fragment-based screening
Low MW & lead-like properties
Biophysical hit validation (SPR/NMR)
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